Ethyl 4-chloro-2,2-dimethylbutanoate
Overview
Description
Ethyl 4-chloro-2,2-dimethylbutanoate (ECDB) is an organic compound that belongs to the class of carboxylic acids. It is a colorless liquid with a pungent odor and is used in the synthesis of various compounds. ECDB has been studied extensively for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Applications
- Ethyl 4-chloro-2,2-dimethylbutanoate is used in the synthesis of various chemical compounds. For instance, it is employed in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles, a process that starts from ethyl isobutyrate and involves environmentally friendly procedures (D’hooghe, Van Driessche, & Kimpe, 2009).
- This chemical is a precursor for the production of chiral drugs, including statins, which are cholesterol-lowering agents. The biocatalysis process used to convert ethyl 4-chloro-3-oxobutanoate to its S-enantiomer is significant in drug synthesis due to its high yield, enantioselectivity, and cost-effectiveness (Ye, Ouyang, & Ying, 2011).
Biocatalysis and Enzymatic Reduction
- Enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate is an area of extensive research. Escherichia coli cells, for example, have been genetically engineered to express certain enzymes, facilitating efficient and stereoselective reduction of this compound (Kizaki et al., 2001).
- The use of microbial aldehyde reductase in organic solvent-water diphasic systems has been explored for the efficient catalysis of this compound. Such systems help overcome substrate instability and enzyme inactivation, common challenges in biocatalysis (Shimizu et al., 1990).
Application in Stereoselective Synthesis
- This compound plays a crucial role in the stereoselective synthesis of various compounds. For example, it is involved in the Friedländer synthesis of quinoline derivatives, highlighting its versatility in organic synthesis (Degtyarenko et al., 2007).
Biotechnological Production
- The compound is also significant in biotechnological applications, such as the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using various microbial systems. These processes are noteworthy for their high stereoselectivity and yield, making them valuable in industrial applications (He, Sun, Ruan, & Xu, 2006).
Pharmaceutical Applications
- This compound's derivatives are crucial in pharmaceutical research, particularly in the synthesis of optically pure compounds used as intermediates for drug production. These compounds often exhibit high optical purity, which is essential for the effectiveness and safety of pharmaceutical products (Zhang et al., 2008).
- The compound is used in constructing polycistronic plasmids for the efficient co-expression of enzymes, enhancing the biocatalytic conversion of ethyl 4-chloro-3-oxobutanoate to its S-enantiomer. This process is significant for producing high-purity chiral intermediates for pharmaceutical applications (Ye et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-chloro-2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXZPHIALBTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444976 | |
Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53840-29-2 | |
Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloro-2,2-dimethylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.